2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid
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Overview
Description
2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid is a complex organic compound with a unique structure that includes hydrazine and sulfonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid typically involves the reaction of hydrazine derivatives with aldehydes or ketones to form hydrazones. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: Nucleophilic substitution reactions can occur at the hydrazone or sulfonic acid groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine-containing compounds.
Scientific Research Applications
2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid: A structurally related compound with similar functional groups.
Hydrazine derivatives: Compounds containing hydrazine groups that exhibit comparable reactivity and applications.
Uniqueness
2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid is unique due to its specific combination of hydrazone and sulfonic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
92507-94-3 |
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Molecular Formula |
C4H11N5O3S |
Molecular Weight |
209.23 g/mol |
IUPAC Name |
2-[(2-methanehydrazonoylhydrazinyl)methylideneamino]ethanesulfonic acid |
InChI |
InChI=1S/C4H11N5O3S/c5-7-4-9-8-3-6-1-2-13(10,11)12/h3-4H,1-2,5H2,(H,6,8)(H,7,9)(H,10,11,12) |
InChI Key |
DBUKWLJOPBGZRO-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)(=O)O)N=CNNC=NN |
Origin of Product |
United States |
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